DHMEQracemate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

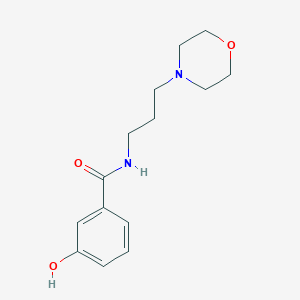

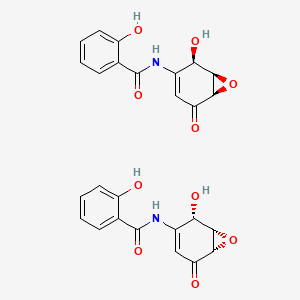

Dehydroxymethylepoxyquinomicin racemate, commonly referred to as DHMEQ racemate, is a specific and potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Méthodes De Préparation

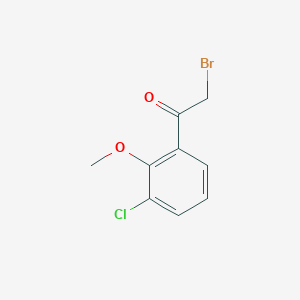

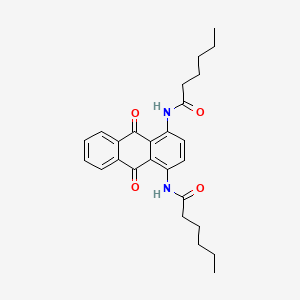

Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .

Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.

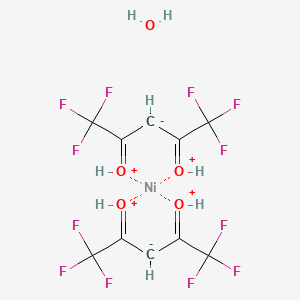

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .

Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .

Applications De Recherche Scientifique

Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .

Mécanisme D'action

The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .

Comparaison Avec Des Composés Similaires

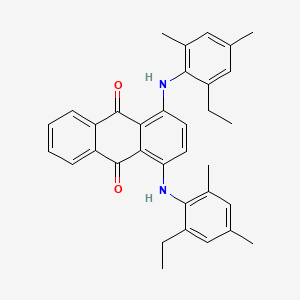

Similar Compounds: Similar compounds to dehydroxymethylepoxyquinomicin racemate include epoxyquinomicin C and its derivatives. These compounds share a similar mechanism of action by inhibiting NF-κB and exhibit anti-inflammatory and anticancer properties .

Uniqueness: What sets dehydroxymethylepoxyquinomicin racemate apart from its similar compounds is its high enantioselectivity and potency as an NF-κB inhibitor. The chemoenzymatic synthesis approach ensures that the compound is produced in an enantiomerically pure form, which is crucial for its biological activity and therapeutic potential .

Propriétés

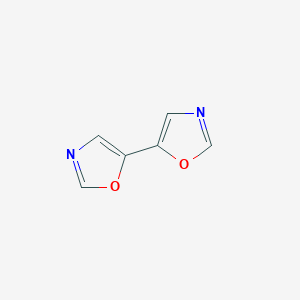

Formule moléculaire |

C26H22N2O10 |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1 |

Clé InChI |

CDUUWZNJVZQJBN-JOAPCGQYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)